An In-Depth Technical Guide to 2-Methoxyacetamide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Methoxyacetamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxyacetamide (CAS No. 16332-06-2), a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document moves beyond a simple recitation of properties to offer insights into its chemical behavior, synthesis, and safe handling, grounded in established scientific principles.
Core Molecular and Physical Characteristics
2-Methoxyacetamide is a simple yet functionally rich organic compound, possessing both an ether and a primary amide group. This unique combination dictates its physical and chemical properties, making it a subject of interest for various chemical transformations.
Structural and Identification Parameters
The fundamental identity of 2-Methoxyacetamide is established by its unique CAS number and its structural formula, which are indispensable for regulatory compliance and accurate experimental design.
| Property | Value | Source(s) |
| CAS Number | 16332-06-2 | [1] |
| Molecular Formula | C₃H₇NO₂ | [1] |
| Molecular Weight | 89.09 g/mol | [1] |
| IUPAC Name | 2-methoxyacetamide | [1] |
| InChI Key | MTEZLAATISORQK-UHFFFAOYSA-N | [1] |
| SMILES | COCC(=O)N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in different environments, from reaction solvents to biological systems. The data presented below includes both experimentally determined and computationally predicted values, offering a holistic view.
| Property | Value | Source(s) |
| Melting Point | 96 °C | [1] |
| Boiling Point (Calculated) | 466.98 K (193.83 °C) | [2] |
| Water Solubility (Calculated) | log10WS: -0.90 | [2] |
| Octanol/Water Partition Coefficient (Calculated) | logPoct/wat: 0.168 | [2] |
Synthesis and Spectroscopic Characterization
A reproducible synthesis and thorough characterization are the cornerstones of reliable chemical research. This section outlines a general synthetic approach and the expected spectroscopic signatures of 2-Methoxyacetamide.
Synthetic Pathway
While various methods exist for the synthesis of amides, a common and straightforward approach for preparing 2-Methoxyacetamide involves the ammonolysis of methyl methoxyacetate. This reaction is typically carried out by treating the ester with an excess of ammonia in a suitable solvent.
Caption: General synthetic scheme for 2-Methoxyacetamide.
Experimental Protocol: Ammonolysis of Methyl Methoxyacetate
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Reaction Setup: In a pressure-resistant vessel, dissolve methyl methoxyacetate (1.0 eq) in a suitable solvent such as methanol.
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Ammonia Addition: Cool the solution to 0°C and carefully bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol until saturation.
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Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, carefully vent the excess ammonia in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Methoxyacetamide.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and purity assessment of the synthesized compound.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-Methoxyacetamide exhibits characteristic peaks for the amide and ether functional groups. Key absorptions are expected around 3350-3180 cm⁻¹ (N-H stretching of the primary amide), 1650 cm⁻¹ (C=O stretching, Amide I band), and 1100 cm⁻¹ (C-O-C stretching of the ether).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.4 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the ether and carbonyl groups at around 3.9 ppm, and a broad singlet for the amide protons (-NH₂) which may appear over a range of 5.5-7.5 ppm depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methoxy carbon (-OCH₃) around 59 ppm, another for the methylene carbon (-CH₂-) at approximately 72 ppm, and a signal for the carbonyl carbon (-C=O) in the range of 170-175 ppm.
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Mass Spectrometry (MS): The electron ionization mass spectrum of 2-Methoxyacetamide would be expected to show a molecular ion peak (M⁺) at m/z = 89. Fragmentation patterns would likely include the loss of the amide group and cleavage at the ether linkage.
Reactivity and Applications in Drug Development
The dual functionality of 2-Methoxyacetamide makes it a valuable synthon for introducing the methoxyacetamide moiety into more complex molecules. This structural motif is of interest in medicinal chemistry due to its potential to engage in hydrogen bonding and its favorable physicochemical properties.
Chemical Reactivity
The amide functionality can undergo hydrolysis under acidic or basic conditions, though it is generally more stable than an ester. The nitrogen atom can be alkylated or acylated under appropriate conditions. The ether linkage is relatively stable but can be cleaved by strong acids like HBr or HI.
Caption: Reactivity profile of 2-Methoxyacetamide.
Role in Medicinal Chemistry
While direct therapeutic applications of 2-Methoxyacetamide are not established, its derivatives are explored in drug discovery. The methoxyacetamide scaffold can be found in various investigational compounds where it may serve as a bioisostere for other functional groups, contribute to improved solubility, or provide a key interaction point with a biological target. For instance, phenoxy acetamide derivatives have been investigated for a range of pharmacological activities.[3] The incorporation of the methoxyacetamide group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
A thorough understanding of the potential hazards and proper handling procedures is paramount when working with any chemical substance.
Hazard Identification
2-Methoxyacetamide is classified as a substance that causes serious eye irritation.[4]
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GHS Classification: Eye Irritation, Category 2A.[4]
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Hazard Statement (H319): Causes serious eye irritation.[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
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First Aid:
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Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.
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Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
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Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
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Conclusion
2-Methoxyacetamide is a valuable and versatile chemical entity for research and development. Its well-defined properties, accessible synthesis, and the potential of its derivatives in medicinal chemistry underscore its importance. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory. This guide provides the foundational knowledge for scientists to confidently and safely incorporate 2-Methoxyacetamide into their research endeavors.
References
- AK Scientific, Inc. N-(4-Aminophenyl)
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 2-Methoxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-methoxy-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxyacetamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- CPAChem. (2024, May 10).
-
NIST. (n.d.). Methoxyacetamide, N,N-dihexyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Fisher Scientific. (2024, March 29).
- Sigma-Aldrich. (2025, April 28).
-
SpectraBase. (n.d.). 2-Methoxyacetamide. Retrieved from [Link]
-
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Cheméo. (n.d.). 2-Methoxyacetamide (CAS 16332-06-2) - Chemical & Physical Properties. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
- Sugai, T. (2019). [Development of Selective Reactions in the Synthesis of Medicines]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 139(7), 941–952.
- Le C-Tat, T., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001859). Retrieved from [Link]
Sources
- 1. 2-Methoxyacetamide [webbook.nist.gov]
- 2. 2-Methoxyacetamide (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxyacetamide | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
